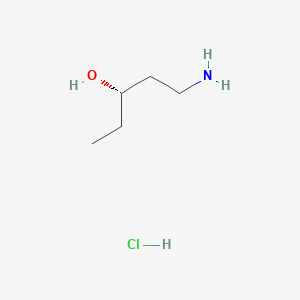
(3S)-1-aminopentan-3-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-1-Aminopentan-3-ol;hydrochloride is a chemical compound that belongs to the class of amino alcohols. It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) on a pentane backbone. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1-aminopentan-3-ol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 3-pentanol.
Amination: The hydroxyl group of 3-pentanol is converted to an amino group through a series of reactions, often involving the use of reagents like ammonia or amines.
Chirality Induction: The (3S) configuration is achieved using chiral catalysts or starting materials to ensure the desired stereochemistry.
Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The hydrochloride salt is typically crystallized from aqueous solutions and dried to obtain the final product.
Types of Reactions:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can undergo reduction reactions to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products:
Oxidation Products: Oximes, nitriles.
Reduction Products: Primary amines.
Substitution Products: Halogenated derivatives.
科学的研究の応用
(3S)-1-Aminopentan-3-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of (3S)-1-aminopentan-3-ol;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical pathways, including enzymatic reactions. The compound’s effects are mediated through its ability to modulate the activity of enzymes and receptors, leading to changes in cellular processes.
類似化合物との比較
(3R)-1-Aminopentan-3-ol: The enantiomer of (3S)-1-aminopentan-3-ol with different stereochemistry.
1-Amino-2-propanol: A shorter chain amino alcohol with similar functional groups.
2-Amino-1-butanol: Another amino alcohol with a different carbon chain length.
Uniqueness: (3S)-1-Aminopentan-3-ol;hydrochloride is unique due to its specific stereochemistry, which can impart distinct biological activity and selectivity in chemical reactions. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.
特性
分子式 |
C5H14ClNO |
|---|---|
分子量 |
139.62 g/mol |
IUPAC名 |
(3S)-1-aminopentan-3-ol;hydrochloride |
InChI |
InChI=1S/C5H13NO.ClH/c1-2-5(7)3-4-6;/h5,7H,2-4,6H2,1H3;1H/t5-;/m0./s1 |
InChIキー |
ZMUVKMUVOKJCJV-JEDNCBNOSA-N |
異性体SMILES |
CC[C@@H](CCN)O.Cl |
正規SMILES |
CCC(CCN)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


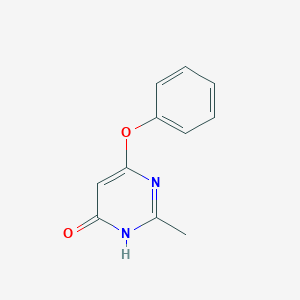

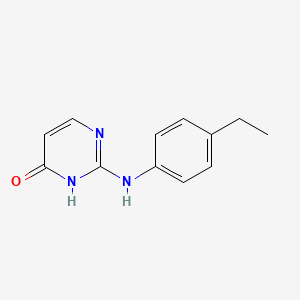
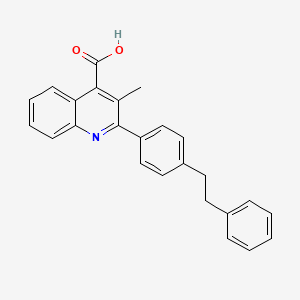

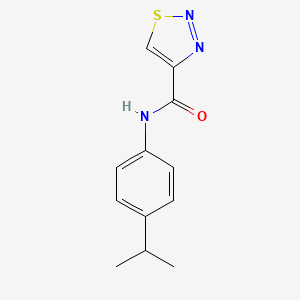

![N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B13099947.png)
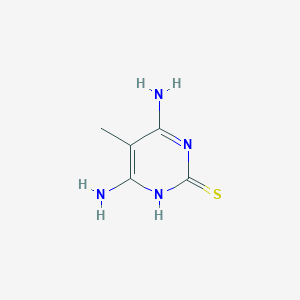
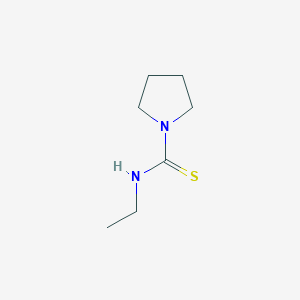
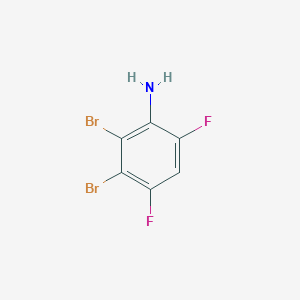
![2-phenethyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13099969.png)
![(S)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine](/img/structure/B13099975.png)
![(S)-4-(6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(6-(3,3-difluoroazetidin-1-yl)-2-methylpyridin-3-yl)-3-methylpiperazine-1-carboxamide](/img/structure/B13099978.png)
